molecular formula C23H17ClN6O3S B5504385 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No.: B5504385
M. Wt: 492.9 g/mol
InChI Key: UCHOSWYDVXEWMZ-AFUMVMLFSA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C23H17ClN6O3S and its molecular weight is 492.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.0771373 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition for Therapeutic Potential

A study by Bekircan, Ülker, and Menteşe (2015) on novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide demonstrates the potential of these compounds in inhibiting enzymes such as lipase and α-glucosidase. The research highlights the compound's significant anti-lipase activity, suggesting a potential therapeutic application in treating conditions like obesity and related metabolic disorders. Similarly, its anti-α-glucosidase activity points towards its utility in managing diabetes by controlling glucose absorption. The comprehensive characterization of these compounds through various spectral studies underlines their pharmacological relevance Bekircan, Ülker, & Menteşe, 2015.

Anti-Cancer Properties

Šermukšnytė and colleagues (2022) explored the cytotoxic effects of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety against melanoma, breast, and pancreatic cancer cell lines. Their findings indicate that certain synthesized hydrazones exhibit selectivity towards cancer cells, making them potential candidates for anti-cancer drug development. Specifically, compounds demonstrated significant cytotoxicity against melanoma cell lines in 3D cultures, highlighting the structural features of these molecules that contribute to their anti-cancer activities Šermukšnytė et al., 2022.

Antihypertensive α-Blocking Agents

Research by Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) on the synthesis of thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate has unveiled potential antihypertensive properties. The compounds synthesized exhibited α-blocking activity, suggesting their utility in managing hypertension. This study provides a basis for further exploration of these compounds as antihypertensive agents, highlighting the versatility of triazole derivatives in medicinal chemistry Abdel-Wahab et al., 2008.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN6O3S/c24-18-11-9-17(10-12-18)22-27-28-23(29(22)19-6-2-1-3-7-19)34-15-21(31)26-25-14-16-5-4-8-20(13-16)30(32)33/h1-14H,15H2,(H,26,31)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHOSWYDVXEWMZ-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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